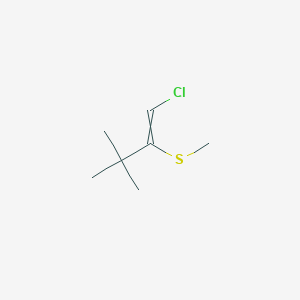
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H13ClS It is characterized by the presence of a chlorine atom, a methylsulfanyl group, and a double bond within its structure
准备方法
The synthesis of 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-butene with sulfur and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity of the final product.
化学反应分析
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalides or haloalkanes.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and halogens. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene exerts its effects involves interactions with specific molecular targets. The chlorine and methylsulfanyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
相似化合物的比较
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be compared with other similar compounds, such as:
1-Chloro-3,3-dimethylbutane: Lacks the methylsulfanyl group and double bond, resulting in different reactivity and applications.
3,3-Dimethyl-1-butene: Does not contain the chlorine or methylsulfanyl groups, leading to distinct chemical properties.
1-Chloro-2-methyl-2-butene:
属性
CAS 编号 |
83759-13-1 |
|---|---|
分子式 |
C7H13ClS |
分子量 |
164.70 g/mol |
IUPAC 名称 |
1-chloro-3,3-dimethyl-2-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C7H13ClS/c1-7(2,3)6(5-8)9-4/h5H,1-4H3 |
InChI 键 |
KKCUPAQRGUGUDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=CCl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



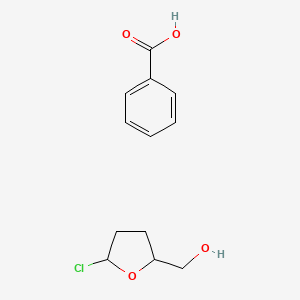
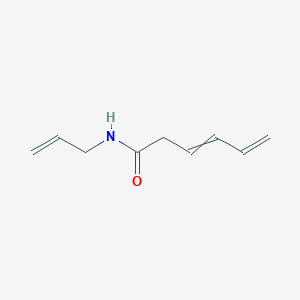
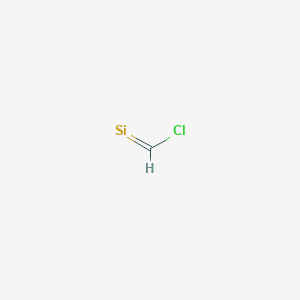
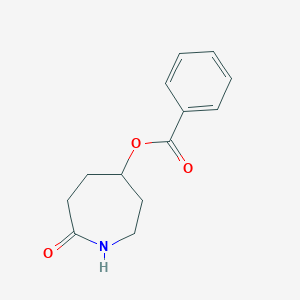
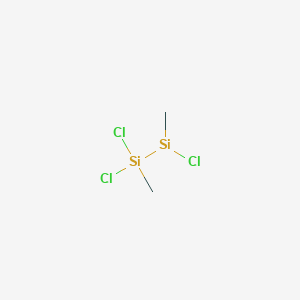

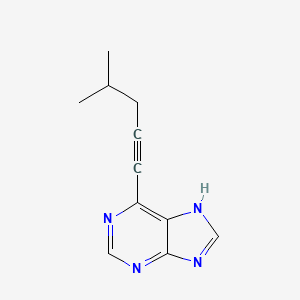
![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)

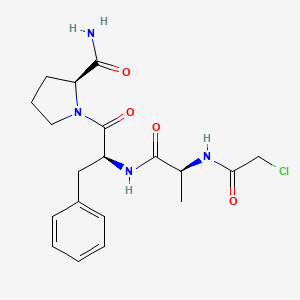

![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
